Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is an organic compound with a complex structure that includes a thiophene ring, chlorophenoxy group, and methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of intermediate compounds, such as 4-chlorophenoxyacetic acid and 2-methoxyphenyl isocyanate. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(2-(4-CHLOROPHENOXY)ACETAMIDO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- METHYL 4-ACETAMIDO-5-CHLORO-2-METHOXYBENZOATE
Uniqueness
ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C24H23ClN2O6S |
---|---|
Molecular Weight |
503.0 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H23ClN2O6S/c1-4-32-24(30)20-14(2)21(22(29)26-17-7-5-6-8-18(17)31-3)34-23(20)27-19(28)13-33-16-11-9-15(25)10-12-16/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
MUYYCRTTYNUEEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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